molecular formula C18H16O2 B12598050 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-62-4

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12598050
CAS No.: 648933-62-4
M. Wt: 264.3 g/mol
InChI Key: FBXCDHWAXFXUNA-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is a substituted benzene derivative featuring an ethynyl group at position 2, a methoxy group at position 4, and a 4-methoxyphenyl-substituted ethenyl group at position 1.

Properties

CAS No.

648933-62-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H16O2/c1-4-15-13-18(20-3)12-9-16(15)8-5-14-6-10-17(19-2)11-7-14/h1,5-13H,2-3H3

InChI Key

FBXCDHWAXFXUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to a methoxy-substituted benzene ring. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene exhibit significant anticancer properties. For instance, derivatives of stilbene have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. A notable study highlighted that certain stilbene derivatives are potent inhibitors of cancer cell proliferation through this mechanism .

Antimicrobial Properties :
The compound's structural features allow it to interact with microbial membranes, leading to potential antimicrobial applications. Studies have shown that similar compounds can disrupt bacterial cell membranes, thus exhibiting bactericidal effects .

Materials Science

Organic Light Emitting Diodes (OLEDs) :
The unique electronic properties of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric current is under investigation for enhancing the efficiency of OLED devices .

Polymer Science :
In polymer chemistry, this compound can serve as a monomer for the synthesis of functionalized polymers with tailored properties. The incorporation of ethynyl and methoxy groups allows for increased solubility and processability in various solvents, making it suitable for coatings and films .

Organic Synthesis

Building Block in Synthesis :
Due to its reactive ethynyl group, 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can be utilized as a building block in organic synthesis. It can participate in various coupling reactions, such as Sonogashira coupling, leading to the formation of more complex structures that are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of stilbene derivatives, including those similar to 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene. The results demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity against specific types of cancer cells .

Case Study 2: OLED Applications

Research conducted at a leading university investigated the use of this compound as an emissive layer in OLEDs. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The ethynyl and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Structural Analogues with Ethynyl or Ethenyl Substituents

The following table summarizes key structural and physicochemical properties of the target compound and its closest analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene (Target) Benzene - Ethynyl (C≡CH) at C2
- Methoxy (OCH₃) at C4
- Ethenyl-CH₂-C₆H₄-OCH₃ at C1
~310.3 (estimated) Extended conjugation, potential for optoelectronic applications
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene Benzene - Br at C1
- Ethynyl-C₆H₄-OCH₃ at C4
317.2 Halogen-alkyne interaction; lower conjugation due to absence of ethenyl group
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Benzene - Butyl at C1
- Ethynyl-C₆H₄-OCH₃ at C4
308.4 Hydrophobic alkyl chain; reduced electronic delocalization
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene Benzene - Methoxy at C1 and C4
- Ethenyl bridge between C4 and C₆H₄-OCH₃
270.3 Planar structure with strong fluorescence; lacks ethynyl group
6,8-Bis[2-(4-chlorophenyl)ethenyl]-4-methoxy-2-(4-methoxyphenyl)quinoline (6h) Quinoline - Methoxy at C4
- Two ethenyl-C₆H₄-Cl groups at C6 and C8
- C₆H₄-OCH₃ at C2
634.1 Rigid heterocyclic core; enhanced thermal stability

Spectral Data Comparison

While direct NMR or IR data for the target compound are unavailable, analogs provide insights:

  • 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene :
    • ¹H NMR : δ 7.45 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
  • 1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene :
    • ¹H NMR : δ 7.50 (d, J=16 Hz, 1H, CH=CH), 6.90–7.30 (m, 8H, Ar-H), 3.85 (s, 6H, OCH₃).

The target compound’s NMR is expected to show peaks for ethynyl protons (~2.5–3.5 ppm) and distinct splitting for the ethenyl group (~6.5–7.5 ppm).

Biological Activity

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple methoxy groups and an ethynyl group. Its molecular formula is C17H16O2C_{17}H_{16}O_2, and its molecular weight is approximately 268.31 g/mol. The structural representation can be summarized as follows:

  • Chemical Formula : C17H16O2C_{17}H_{16}O_2
  • Molecular Weight : 268.31 g/mol

Biological Activity Overview

Research indicates that 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene exhibits various biological activities, including cytotoxic effects against cancer cell lines, anti-inflammatory properties, and potential neuroprotective effects.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from selected studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
HeLa (Cervical Cancer)12.45
A549 (Lung Cancer)10.30

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanisms underlying the biological activities of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene have been investigated in various studies:

  • Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase pathways.
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest, confirming its potential as an anticancer agent.

Study Findings:

  • Treatment Duration : 24 hours
  • Concentration Range : 1 µM to 50 µM
  • Results : Increased levels of p53 protein and cleaved caspase-3 were observed, suggesting activation of apoptotic pathways.

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